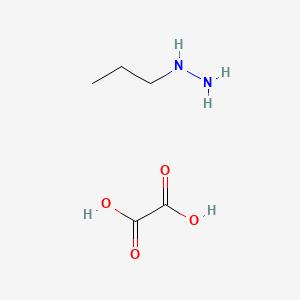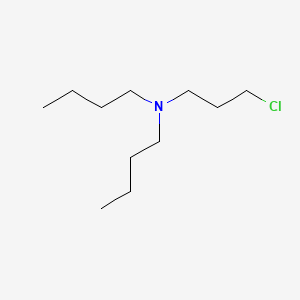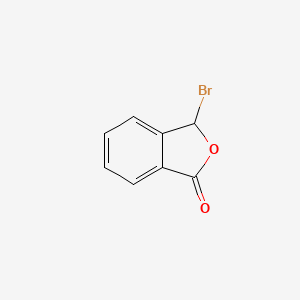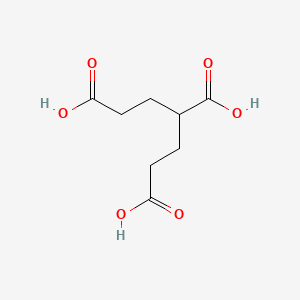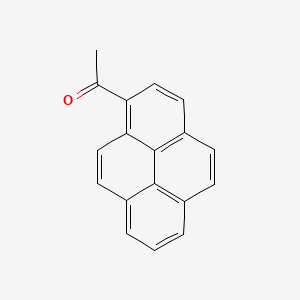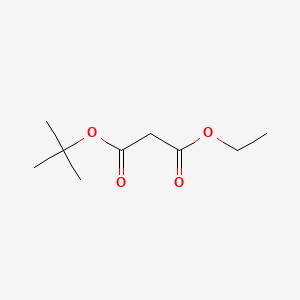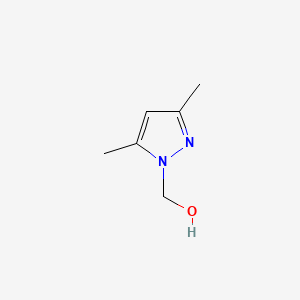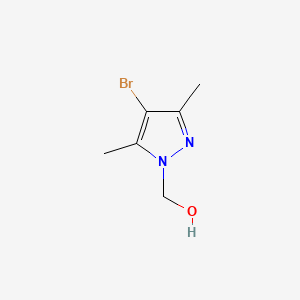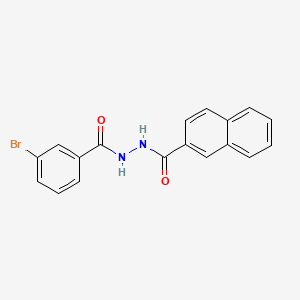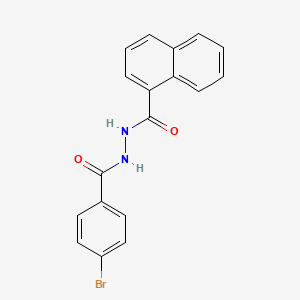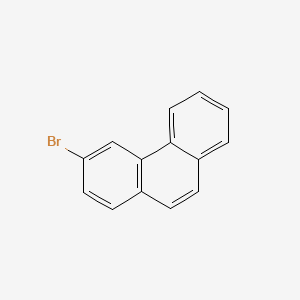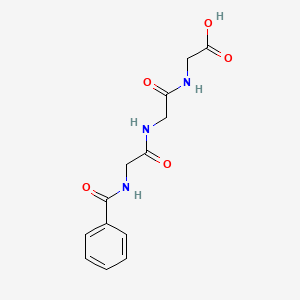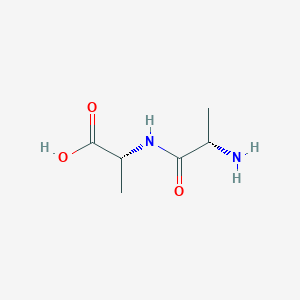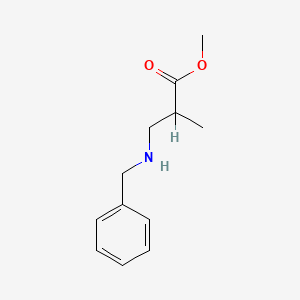
Methyl 3-(benzylamino)-2-methylpropanoate
概述
描述
Synthesis Analysis
The synthesis of compounds related to "Methyl 3-(benzylamino)-2-methylpropanoate" involves multifunctional compound preparation, serving as versatile synthons for the generation of polysubstituted heterocyclic systems. Such compounds are used for creating a wide range of heterocyclic structures including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating the chemical versatility and utility in synthetic organic chemistry (Pizzioli et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds structurally related to "Methyl 3-(benzylamino)-2-methylpropanoate" has been elucidated through various spectroscopic methods, including IR, NMR, and X-ray diffraction techniques. These studies help in understanding the geometry, electron distribution, and reactivity of such molecules, providing insights into their potential chemical behavior and applications (Şahin et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of these compounds has shown that they can undergo various transformations, such as cyclizations and transaminations, to produce a diverse array of heterocyclic systems. These transformations are crucial for the synthesis of complex molecules with potential therapeutic and material applications (Volkov et al., 2007).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of compounds like "Methyl 3-(benzylamino)-2-methylpropanoate" are essential for determining their suitability for various applications in chemical synthesis and material science. These properties are influenced by the molecular structure and can be tailored by modifying the compound (Ishikawa et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of "Methyl 3-(benzylamino)-2-methylpropanoate" and related compounds, are critical for their application in organic synthesis. Studies have focused on their use as intermediates for the synthesis of complex organic molecules and polymers, highlighting their importance in synthetic chemistry (Singh et al., 1999).
科学研究应用
-
Synthesis of Biologically and Pharmaceutically Active Quinoline
- Field : Industrial and Synthetic Organic Chemistry .
- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Method : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
-
One-Pot Lipase-Catalyzed Enantioselective Synthesis
- Field : Biochemistry .
- Application : The enzymatic chemo- and enantioselective synthesis of ®-(-)-N-Benzyl-3-(benzylamino)butanamide is reported .
- Method : The strategy consisted of the thermodynamic control of products at equilibrium using the lipase CalB as a catalyst . The reaction medium determines the differentiated accumulation of the products .
- Results : This approach allowed the proposal of a novel one-pot strategy for the enzymatic synthesis of enantiomerically enriched β-aminoesters and β-aminoacids .
安全和危害
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
未来方向
This could involve potential applications of the compound, areas of research it could be useful in, or ways its synthesis could be improved.
For a specific compound, you might find this information in resources like peer-reviewed articles, textbooks, or chemical databases. If you have a different compound in mind, or if “Methyl 3-(benzylamino)-2-methylpropanoate” is known by a different name, I’d be happy to help you find information on that.
属性
IUPAC Name |
methyl 3-(benzylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(12(14)15-2)8-13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFQVMBTZNGVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233691 | |
| Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzylamino)-2-methylpropanoate | |
CAS RN |
4010-62-2 | |
| Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-((phenylmethyl)amino)isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4010-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-[(phenylmethyl)amino]isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

